Méthanesulfonate de phényle

Vue d'ensemble

Description

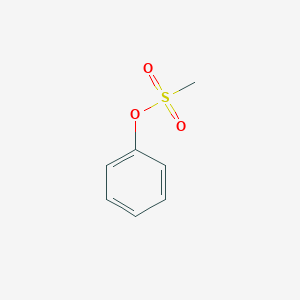

Phenyl methanesulfonate is an organic compound with the chemical formula C7H8O3S. It is a sulfonate ester derived from methanesulfonic acid and phenol. This compound is known for its utility in various chemical reactions and industrial applications due to its unique chemical properties.

Applications De Recherche Scientifique

Applications Overview

| Application Area | Description |

|---|---|

| Electrolyte in Batteries | PMS is used as an additive to improve the performance of lithium-ion batteries, particularly at low temperatures. |

| Organic Synthesis | It serves as a sulfonate leaving group in various chemical reactions, facilitating the synthesis of complex organic molecules. |

| Photoacid Generators | PMS is utilized in photolithography processes, where it acts as a photoacid generator for polymer materials. |

| Cell Biology | It is applied in cell culture and biological research due to its properties that enhance cell viability and growth. |

Electrolyte Additive in Lithium-Ion Batteries

Phenyl methanesulfonate has been investigated as an electrolyte additive to enhance the performance of lithium-ion batteries, particularly for LiNiCoMnO/graphite cells at low temperatures. Research indicates that PMS improves ionic conductivity and overall battery efficiency under challenging conditions, making it a promising candidate for next-generation battery technologies .

Organic Synthesis

PMS is frequently employed as a sulfonate leaving group in nucleophilic substitution reactions. Its ability to stabilize the leaving group enhances the reaction rates and yields of various organic compounds. This application is particularly relevant in synthesizing pharmaceuticals and agrochemicals, where high purity and yield are crucial .

Photoacid Generators

In the field of photolithography, phenyl methanesulfonate functions as a photoacid generator (PAG). Upon exposure to light, it generates protons that can catalyze the crosslinking of polymer materials, which is essential for creating micro-patterns on semiconductor devices . This property makes PMS valuable in the electronics industry.

Applications in Cell Biology

PMS is utilized in cell culture applications due to its compatibility with biological systems. It has been shown to enhance cell viability and proliferation rates when used in culture media, making it a useful compound for researchers studying cellular processes .

Case Study 1: Lithium-Ion Battery Performance

A study conducted by Lin et al. demonstrated that incorporating PMS into lithium-ion battery electrolytes significantly improved performance metrics such as capacity retention and cycle stability at low temperatures. The findings suggest that PMS could be crucial for developing batteries suitable for cold climates .

Case Study 2: Organic Synthesis Efficiency

Research published in Chemistry of Materials highlighted the efficiency of PMS as a leaving group in synthesizing complex organic molecules. The study showed that reactions utilizing PMS yielded higher product purity compared to traditional sulfonates .

Mécanisme D'action

Target of Action

Phenyl methanesulfonate is a type of methanesulfonate ester . Methanesulfonate esters are known to be biological alkylating agents . They interact with various intracellular targets, particularly nucleophilic sites . The structure of the alkyl group of these esters may vary around the carbon atom adjacent to the oxygen atom where fission is likely to occur . This means that the alkyl group will tend to favor entry into the confines of a sterically favorable nucleophilic site .

Mode of Action

The alkyl-oxygen bonds of methanesulfonate esters undergo fission and react within the intracellular milieu . This interaction results in the alkylation of the target molecules, which can lead to various changes in their function .

Biochemical Pathways

Methanesulfonate esters, in general, are known to interfere with the normal functioning of nucleophilic sites . This could potentially affect a wide range of biochemical pathways, leading to downstream effects such as altered gene expression, disrupted protein function, and changes in cellular metabolism .

Pharmacokinetics

It’s known that the compound has a molecular weight of 1722, a density of 13692 (rough estimate), a melting point of 58-61 °C (lit), and a boiling point of 279 °C (lit) . These properties could influence its bioavailability and pharmacokinetics.

Result of Action

As an alkylating agent, it could potentially cause modifications to various biomolecules, leading to changes in their function . This could result in a wide range of cellular effects, depending on the specific targets that are alkylated.

Action Environment

Phenyl methanesulfonate is a solid compound with a pale brown color . It should be stored in a sealed container, away from heat sources and oxidizing agents . It should be handled in a well-ventilated area to avoid inhalation of its vapors . Environmental factors such as temperature, humidity, and light could potentially influence the compound’s action, efficacy, and stability .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Phenyl methanesulfonate can be synthesized through the esterification of methanesulfonic acid with phenol. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods: In industrial settings, phenyl methanesulfonate is produced by reacting methanesulfonyl chloride with phenol in the presence of a base such as pyridine or triethylamine. This method is preferred due to its efficiency and high yield. The reaction is typically conducted at elevated temperatures to accelerate the process.

Analyse Des Réactions Chimiques

Types of Reactions: Phenyl methanesulfonate undergoes various chemical reactions, including:

Nucleophilic Substitution: It reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding substituted products.

Hydrolysis: In the presence of water or aqueous base, phenyl methanesulfonate hydrolyzes to produce methanesulfonic acid and phenol.

Reduction: It can be reduced to phenyl methanesulfinate using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used under mild to moderate conditions.

Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid is used under reflux conditions.

Reduction: Lithium aluminum hydride is used in anhydrous ether or tetrahydrofuran.

Major Products:

Nucleophilic Substitution: Substituted phenyl derivatives.

Hydrolysis: Methanesulfonic acid and phenol.

Reduction: Phenyl methanesulfinate.

Comparaison Avec Des Composés Similaires

Methyl methanesulfonate: Used as a methylating agent in organic synthesis.

Ethyl methanesulfonate: Employed in mutagenesis studies and as an ethylating agent.

Benzyl methanesulfonate: Utilized in the synthesis of benzyl derivatives.

Phenyl methanesulfonate stands out due to its specific applications in organic synthesis and its role as a versatile intermediate in various chemical processes.

Activité Biologique

Phenyl methanesulfonate (PMS) is a sulfonate ester with the chemical formula CHOS and a molecular weight of 172.20 g/mol. It has garnered attention for its biological activity, particularly in chemical reactivity and interactions with biological systems. This article reviews the biological activity of PMS, focusing on its chemical properties, mechanisms of action, and relevant case studies.

PMS is characterized by a phenyl group attached to a methanesulfonate moiety. The structure allows for various interactions in biological systems, including hydrogen bonding and nucleophilic substitutions. Its molecular characteristics include:

- Molecular Formula : CHOS

- Molecular Weight : 172.20 g/mol

- InChI Key : WXVUCMFEGJUVTN-UHFFFAOYSA-N

- Hydrogen Bond Donors/Acceptors : 0/3

PMS exhibits several mechanisms of action that contribute to its biological activity:

- Nucleophilic Reactivity : PMS can participate in nucleophilic substitution reactions, particularly with hydroxide ions (OH) and peroxides (HOO). Studies have shown that the reactivity of PMS varies significantly with different nucleophiles, indicating its potential as a reactive intermediate in organic synthesis and biochemical pathways .

- Hydrolysis : PMS undergoes hydrolysis in aqueous environments, which can be accelerated in the presence of catalytic agents. Research indicates that PMS can form stable complexes with various host molecules, enhancing its hydrolysis rates .

- Binding Interactions : The ability of PMS to bind within coordination cages has been studied extensively. It forms CH/O hydrogen-bonding interactions with cage surfaces, affecting its stability and reactivity in solution .

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of PMS derivatives. For example, compounds derived from PMS exhibited varying degrees of activity against Gram-positive and Gram-negative bacteria. In particular:

- High Activity Against MRSA : Some derivatives showed significant inhibition against Methicillin-resistant Staphylococcus aureus (MRSA), with growth inhibition rates exceeding 85% .

- Moderate Activity Against E. coli : Compounds derived from PMS displayed moderate antibacterial activity against Escherichia coli, indicating potential for therapeutic applications in treating bacterial infections .

Case Studies

- Reactivity with Hydroxide Ions : A study examined the reaction kinetics of substituted phenyl methanesulfonates with hydroxide ions, revealing a consistent mechanism across various substrates. This work highlighted the importance of substituent effects on the reactivity and stability of PMS derivatives in biochemical reactions .

- Catalyzed Hydrolysis Reactions : Another investigation focused on the hydrolysis of PMS in a DMSO/water mixture, demonstrating that the presence of host molecules significantly increased the reaction rates compared to background hydrolysis without catalysts . This finding suggests potential applications in drug delivery systems where controlled release is desired.

Table 1: Biological Activity of Phenyl Methanesulfonate Derivatives

| Compound Name | Target Organism | Growth Inhibition (%) | Notes |

|---|---|---|---|

| PMS Derivative A | MRSA | 95 | High antibacterial activity |

| PMS Derivative B | E. coli | 70 | Moderate antibacterial activity |

| PMS Derivative C | K. pneumoniae | 65 | Effective against Gram-negative |

| PMS Derivative D | P. aeruginosa | 60 | Moderate effectiveness |

Propriétés

IUPAC Name |

phenyl methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O3S/c1-11(8,9)10-7-5-3-2-4-6-7/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXVUCMFEGJUVTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60311482 | |

| Record name | Phenyl methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60311482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16156-59-5 | |

| Record name | Phenyl methanesulfonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16156-59-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenyl methanesulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016156595 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 16156-59-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=243664 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenyl methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60311482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenyl Methanesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.